(tert-Butoxycarbonyl)methionine
Description
Evolution of Boc-L-Methionine as a Key Building Block in Complex Molecular Architectures
Initially established for its utility in standard peptide synthesis, the application of Boc-L-methionine has evolved, positioning it as a crucial component in the creation of more complex and specialized molecular structures. It serves as a vital precursor in the development of a wide range of bioactive compounds and pharmaceuticals. guidechem.comnetascientific.com Its unique properties enable the construction of intricate peptide architectures tailored for specific biological functions. netascientific.com
The use of Boc-L-methionine extends to the synthesis of modified peptides and peptide-based drugs, where its incorporation can enhance the stability and bioavailability of the final product. chemimpex.com Researchers have utilized Boc-L-methionine and its derivatives, such as Boc-L-methionine sulfone and Boc-L-methionine sulfoxide (B87167), to create peptides with enhanced solubility and stability, which is valuable in drug formulation. chemimpex.comchemimpex.com This has been instrumental in advancing drug discovery, particularly in the development of therapeutics for cancer and metabolic disorders. chemimpex.com
Overview of Major Research Trajectories Involving Boc-L-Methionine
Current research demonstrates the expanding utility of Boc-L-methionine across several scientific domains.
Drug Development and Medicinal Chemistry : Boc-L-methionine is a key component in the synthesis of peptide-based drugs. netascientific.com Researchers are exploring its use in developing targeted cancer therapies by designing peptides that can selectively bind to cancer cells. chemimpex.comnetascientific.com Its derivatives are also used to create modified peptides that may improve the efficacy and delivery of drugs. chemimpex.com
Biotechnology : In biotechnology, the compound plays a role in the production of recombinant proteins and enzymes. netascientific.comchemimpex.com By facilitating the controlled incorporation of methionine into protein sequences, it aids in developing therapeutic proteins. netascientific.com
Synthesis of Bio-probes : A notable application is in the synthesis of fluorescently labeled amino acids. For instance, Boc-L-methionine has been used to create conformationally restricted α-amino acid–BODIPY derivatives. nih.gov These fluorescent molecules are valuable tools for live-cell bioimaging and studying cellular processes, with some derivatives showing preferential localization in cell lysosomes, ER, and mitochondria. nih.gov
Isotope Labeling : Labeled versions of the compound, such as L-Methionine-N-T-BOC (methyl-13C), are synthesized for use in metabolic studies and as standards in analytical chemistry. This allows for precise tracking and quantification of methionine-containing molecules in biological systems.
Compound Properties
| Property | Value |
| Chemical Formula | C10H19NO4S guidechem.comchemimpex.com |
| Molar Mass | 249.33 g/mol carlroth.com |
| Appearance | White to off-white powder guidechem.comchemimpex.com |
| CAS Number | 2488-15-5 guidechem.com |
| Melting Point | 45 - 53 °C chemimpex.com |
Key Applications of Boc-L-Methionine
| Application Area | Description | Research Focus |
| Peptide Synthesis | Serves as a fundamental building block with a protecting group for the controlled, sequential assembly of peptides. netascientific.com | Solid-Phase Peptide Synthesis (SPPS), solution-phase synthesis. genscript.comontosight.ai |
| Drug Development | Used to create complex peptide-based drugs and other bioactive compounds. guidechem.comnetascientific.com | Targeted cancer therapies, antivirals, antibiotics, and drugs for metabolic disorders. chemimpex.com |
| Biotechnology | Facilitates the incorporation of methionine into proteins during synthesis. netascientific.com | Production of recombinant proteins and therapeutic enzymes. netascientific.comchemimpex.com |
| Chemical Research | Acts as a starting material for various organic compounds and specialized molecular probes. guidechem.com | Synthesis of fluorescently labeled amino acids (e.g., BODIPY dyes) for bioimaging. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSLIHRIYOHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275989, DTXSID10947770 | |
| Record name | BOC-DL-Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-15-5, 93000-03-4 | |
| Record name | tert-Butoxycarbonyl-L-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BOC-DL-Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butoxycarbonyl-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Strategies for Boc L Methionine and Its Analogs
Synthetic Methodologies for Boc-L-Methionine
Classical Solution-Phase Synthesis Approaches for N-(tert-Butoxycarbonyl)-L-Methionine
The most prevalent method for the solution-phase synthesis of N-(tert-Butoxycarbonyl)-L-methionine (Boc-L-methionine) involves the reaction of the free amino acid, L-methionine, with di-tert-butyl dicarbonate (B1257347) (Boc₂O). guidechem.com This reaction introduces the tert-butoxycarbonyl (Boc) protecting group onto the alpha-amino group of methionine. The synthesis is typically conducted under basic conditions, which facilitate the nucleophilic attack of the amino group on the Boc anhydride (B1165640). guidechem.com
Commonly, the reaction is carried out in a mixed solvent system, such as water and acetonitrile (B52724) or dioxane and water, with a base like sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) to maintain an alkaline pH. chemicalbook.com The process involves dissolving L-methionine in the aqueous basic solution, cooling the mixture, and then adding di-tert-butyl dicarbonate. chemicalbook.com The reaction is often allowed to proceed for several hours, warming to room temperature. chemicalbook.comchemicalbook.com
Following the reaction, a workup procedure is required to isolate the product. This typically involves removing the organic solvent by distillation, followed by extraction steps to remove unreacted reagents and byproducts. chemicalbook.com The pH of the aqueous layer is adjusted to an acidic value (e.g., pH 6) using an acid like dilute hydrochloric acid, which protonates the carboxylic acid group and precipitates the Boc-L-methionine product or prepares it for extraction into an organic solvent like dichloromethane (B109758). chemicalbook.com The final product, a white to off-white solid, can be purified further by recrystallization or chromatography. guidechem.com Yields for this method are generally high, often reported to be around 95%. chemicalbook.com
| Parameter | Condition/Reagent |
|---|---|
| Starting Material | L-Methionine |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent System | Water and Acetonitrile |
| Base | Sodium Hydroxide (NaOH) |
| Initial Temperature | 0°C |
| Reaction Temperature | Warmed to Room Temperature (24-25°C) |
| Reaction Time | 12 hours |
| Workup | Acidification and Extraction |
| Reported Yield | ~95% |
Solid-Phase Synthesis Protocols Utilizing Boc-L-Methionine
Boc-L-methionine is a foundational reagent in solid-phase peptide synthesis (SPPS), a methodology developed by Bruce Merrifield. guidechem.compeptide.com In Boc-based SPPS, the peptide chain is assembled stepwise while anchored to an insoluble polymer resin. peptide.com The general cycle involves anchoring the C-terminal amino acid to the resin, followed by repeated cycles of Nα-Boc group removal (deprotection) and coupling of the next Boc-protected amino acid. peptide.compeptide.com
The process begins with the attachment of the first Boc-amino acid to a resin, such as a Merrifield or PAM (phenylacetamidomethyl) resin. chempep.com The subsequent synthesis cycle consists of two main steps:
Deprotection: The temporary Nα-Boc group is removed using a moderately strong acid, typically a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.comchempep.com This exposes a free amino group (as a TFA salt) at the N-terminus of the growing peptide chain. peptide.com
Neutralization and Coupling: The protonated amino group is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). peptide.compeptide.com The next Boc-L-methionine (or other Boc-amino acid) is then activated and coupled to the free amine, forming a new peptide bond. peptide.com Excess reagents and byproducts are removed by simple filtration and washing of the resin. peptide.com
This cycle is repeated until the desired peptide sequence is complete. peptide.com When methionine is present in the sequence, scavengers such as dimethylsulfide or dithioethane (DTE) are often added during the TFA deprotection step. peptide.compeptide.com These scavengers prevent the tert-butyl cations, which are byproducts of Boc group cleavage, from causing undesired alkylation of the nucleophilic methionine side chain. peptide.com
| Step | Description | Common Reagents |
|---|---|---|
| Resin Swelling | The peptide-resin is swollen in a suitable solvent. | Dichloromethane (DCM) |
| Deprotection | The Nα-Boc protecting group is removed. | 50% Trifluoroacetic Acid (TFA) in DCM chempep.com |
| Washing | Excess acid and byproducts are washed away. | DCM, Isopropanol (IPA) chempep.com |
| Neutralization | The N-terminal TFA salt is converted to a free amine. | Diisopropylethylamine (DIEA) in DCM peptide.com |
| Coupling | The next activated Boc-amino acid is added to form a peptide bond. | Boc-amino acid, coupling reagents (e.g., HBTU, HATU) peptide.com |
| Washing | Excess reagents and byproducts are removed. | DCM |
Regioselective Protection and Deprotection Techniques for Boc-L-Methionine
Successful peptide synthesis relies on an orthogonal or semi-orthogonal protection strategy, where different protecting groups can be removed under distinct conditions. peptide.com In the context of Boc-L-methionine, the primary goal is the regioselective protection of the α-amino group while leaving the thioether side chain and the α-carboxyl group (which is engaged in resin linkage or coupling) available for their respective roles.
The Boc group serves as a temporary Nα-protecting group. umich.edu Its key feature is its lability to moderate acids like TFA, while being stable to the basic conditions used for neutralization and the nucleophiles involved in coupling. organic-chemistry.org The thioether side chain of methionine is generally left unprotected in Boc-SPPS, as it is relatively stable. However, it is susceptible to oxidation and alkylation, particularly under acidic conditions. peptide.compeptide.com
Deprotection of the Nα-Boc group is achieved with TFA. peptide.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the elimination of a stable tert-butyl cation and carbon dioxide, releasing the free amine. youtube.com This tert-butyl cation is an electrophilic species that can alkylate nucleophilic residues. To prevent this side reaction at the methionine side chain, scavengers are crucial during the deprotection step.
Advanced Derivatization of Boc-L-Methionine
Synthesis of Boc-L-Methionine Sulfoxide (B87167) and its Applications
Boc-L-methionine sulfoxide [Boc-Met(O)-OH] is a valuable derivative of Boc-L-methionine, characterized by the oxidation of the thioether side chain to a sulfoxide. chemimpex.com Methionine residues are known to be susceptible to oxidation, which can occur as an unwanted side reaction during synthesis or cleavage. peptide.comtaylorandfrancis.com However, the deliberate use of Boc-L-methionine sulfoxide as a building block in SPPS offers significant advantages, particularly in the synthesis of "difficult" peptides that are prone to aggregation. nih.gov
The synthesis of Boc-Met(O)-OH involves the controlled oxidation of Boc-L-methionine. The resulting sulfoxide introduces a polar functional group into the peptide sequence. This increased polarity can disrupt the intermolecular hydrogen bonding that leads to peptide aggregation during chain assembly on the solid support. nih.gov Consequently, using Boc-Met(O)-OH can improve synthesis quality and the solubility of the crude peptide product. nih.gov This greatly facilitates purification by techniques like HPLC. nih.gov
A key feature of this strategy is the reversibility of the methionine oxidation. nih.gov After the peptide has been synthesized and purified, the methionine sulfoxide residues can be quantitatively reduced back to methionine. nih.gov This two-step approach—synthesis with the oxidized form followed by post-purification reduction—serves as an effective protecting group strategy for the methionine side chain while simultaneously improving the synthetic and purification outcomes. nih.gov This makes Boc-L-methionine sulfoxide a versatile tool for enhancing the stability and solubility of peptides during their chemical synthesis. chemimpex.com
| Advantage | Description | Reference |
|---|---|---|
| Improved Solubility | The polar sulfoxide group increases the polarity of the peptide, improving its solubility and facilitating purification. | nih.gov |
| Reduced Aggregation | The increased polarity disrupts inter-chain aggregation during solid-phase synthesis, leading to higher quality crude product. | nih.gov |
| Side-Chain Protection | The sulfoxide form protects the methionine side chain from other potential side reactions during synthesis. | nih.gov |
| Reversibility | The sulfoxide can be quantitatively reduced back to methionine after synthesis and purification are complete. | peptide.comnih.gov |
| Enhanced Stability | The Boc-protected sulfoxide derivative is a stable building block compatible with various reaction conditions. | chemimpex.com |
Preparation and Utility of Boc-L-Methionine Sulfone
The oxidation of the sulfur atom in Boc-L-methionine offers a pathway to derivatives with altered polarity and chemical reactivity. The complete oxidation of the thioether to a sulfone yields Boc-L-methionine sulfone, a derivative utilized in the synthesis of peptides and other bioactive molecules.
The synthesis of Boc-L-methionine sulfone can be achieved through the use of various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF). The stoichiometry of m-CPBA is critical; an excess of the oxidizing agent ensures the complete conversion of the sulfide (B99878) to the sulfone. For instance, the oxidation of a sulfide to a sulfone can be achieved by stirring the sulfide with 2.0 equivalents of m-CPBA in THF at a moderately elevated temperature.
Another widely used oxidant is hydrogen peroxide (H₂O₂), often in the presence of a catalyst. A combination of lithium molybdate (B1676688) niobate (LiNbMoO₆) and hydrogen peroxide has been shown to be a highly efficient system for the selective oxidation of sulfides to sulfones. google.com This method provides a high yield of the sulfone product by reacting the sulfide with an excess of 30% aqueous hydrogen peroxide in the presence of a catalytic amount of LiNbMoO₆ in a solvent like methanol (B129727). google.com
The utility of Boc-L-methionine sulfone is evident in its incorporation into peptide structures to modulate their properties. For example, in the development of macrocyclic peptide-based proteasome inhibitors, a cyclic sulfide intermediate containing a Boc-protected amino acid can be oxidized to the corresponding sulfone using m-CPBA. acs.org This modification can significantly impact the biological activity and pharmacokinetic profile of the peptide.
| Oxidizing Agent | Catalyst | Solvent | Temperature | Yield | Reference |
| m-CPBA (2.0 equiv) | None | THF | 35 °C | High | |
| H₂O₂ (3.0 equiv) | LiNbMoO₆ | Methanol | Room Temp. | 98% | google.com |
Derivatization to Boc-L-Methioninol and Related Alcohol Analogs
The reduction of the carboxylic acid functionality of Boc-L-methionine to a primary alcohol yields Boc-L-methioninol, a valuable chiral building block for the synthesis of various pharmaceutical and biologically active compounds. chemimpex.com This derivatization allows for further modifications at the C-terminus, expanding the range of accessible molecular architectures.
A common strategy for the reduction of N-protected amino acids involves the formation of a mixed anhydride intermediate, which is subsequently reduced with a hydride reagent. For the synthesis of Boc-L-methioninol, Boc-L-methionine can be reacted with ethyl chloroformate in the presence of a tertiary amine base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (THF). This reaction forms a mixed anhydride, which is then reduced in situ by the addition of sodium borohydride (B1222165) (NaBH₄) in water. This two-step, one-pot procedure is generally efficient and proceeds with minimal racemization.
The resulting Boc-L-methioninol is a stable, crystalline solid that can be used in a variety of synthetic applications. iris-biotech.de It serves as a precursor for the synthesis of methionine analogs, prodrugs, and peptide-based therapeutics. chemimpex.com The primary alcohol group can be further functionalized, for example, through esterification or etherification, to introduce additional molecular diversity.
Generation of Methionine-Based Monomers for Polymerization (e.g., Boc-L-Methionine Methacryloyloxyethyl Ester)
The incorporation of amino acid moieties into synthetic polymers is a rapidly growing field, leading to the development of novel biomaterials with unique properties. Boc-L-methionine can be converted into polymerizable monomers, which can then be used to create well-defined polymers with stimuli-responsive characteristics. An important example of such a monomer is Boc-L-methionine methacryloyloxyethyl ester.
The synthesis of this monomer involves the esterification of the carboxylic acid of Boc-L-methionine with a hydroxyl-containing methacrylate (B99206), such as 2-hydroxyethyl methacrylate (HEMA). This reaction is typically carried out in the presence of a coupling agent, like dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP), in an anhydrous organic solvent.
The resulting monomer, Boc-L-methionine methacryloyloxyethyl ester, can undergo polymerization through various techniques, including reversible addition-fragmentation chain-transfer (RAFT) polymerization. This allows for the synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersity indices. The methionine side chain in the resulting polymer provides a site for post-polymerization modification, and its susceptibility to oxidation allows for the creation of oxidation-responsive materials.
Synthesis of Other Key Methionine Derivatives from Boc-L-Methionine Precursors
Boc-L-methionine serves as a versatile starting material for the synthesis of a variety of other important methionine derivatives. One such derivative is Boc-L-methionine sulfoxide. This compound is an intermediate in the oxidation of Boc-L-methionine to its sulfone and can be isolated under controlled oxidation conditions. It is a useful building block in its own right for the synthesis of peptides containing methionine sulfoxide, which is a common post-translational modification.
Another significant derivative is S-adenosyl-L-methionine (SAMe), a crucial biological methyl group donor. While the direct synthesis of SAMe from Boc-L-methionine is complex, analogs of SAMe can be prepared from precursors that are structurally related to methionine. For instance, a one-step synthetic procedure for the preparation of S-adenosyl-L-methionine analogs involves the direct chemoselective allylation or propargylation of S-adenosyl-L-homocysteine (AdoHcy) under acidic conditions. nih.gov Although this specific example does not start from Boc-L-methionine, it highlights the importance of methionine derivatives in biochemical studies. The synthesis of SAMe itself can be achieved through enzymatic processes reacting L-methionine with adenosine (B11128) 5'-triphosphate in the presence of methionine adenosyltransferase. google.com
Furthermore, Boc-L-methionine can be a precursor for the synthesis of isotopically labeled methionine derivatives, which are valuable tools in metabolic and mechanistic studies. The Boc protecting group facilitates the introduction of isotopic labels at specific positions within the methionine molecule.
Fluorinated Analogues of L-Methionine Derived from Boc-L-Methionine Intermediates
The introduction of fluorine atoms into amino acids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated amino acids valuable probes in medicinal chemistry and protein engineering. Boc-L-methionine intermediates can be utilized in the synthesis of fluorinated L-methionine analogues.
One approach involves the fluorination of a carbanion alpha to a sulfone in an N-Boc protected precursor. This strategy allows for the diastereoselective introduction of a fluorine atom. cuny.edu The synthesis of such precursors can start from Boc-L-methionine, which is first converted to a suitable sulfone derivative. Subsequent deprotonation and reaction with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), can yield the desired fluorinated product.
A milder method for the fluorination of methionine derivatives involves the use of xenon difluoride (XeF₂). This reagent has been shown to selectively fluorinate the methylthio group of methionine and its derivatives in good yields. researchgate.net The reaction is typically carried out at low temperatures in a suitable solvent. While the direct fluorination of Boc-L-methionine using this method needs to be specifically documented, the principle is applicable to protected methionine derivatives.
The resulting fluorinated methionine analogues, after deprotection of the Boc group, can be incorporated into peptides or used as enzyme inhibitors or probes for studying biological systems.
Boc L Methionine in Peptide and Protein Chemistry
Application in Peptide Synthesis
Boc-L-methionine is a crucial derivative of the amino acid methionine, widely employed in the chemical synthesis of peptides. chemimpex.com The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function of methionine, preventing unwanted reactions during peptide bond formation. This protection strategy is fundamental to both solid-phase and solution-phase peptide synthesis methodologies.
Role of Boc-L-Methionine as an Alpha-Amino Protecting Group
In peptide synthesis, the controlled, stepwise addition of amino acids to a growing peptide chain is paramount. This requires the selective protection of the α-amino group of the incoming amino acid to prevent self-polymerization. biosynth.com The Boc group, introduced by reacting the amino acid with Boc anhydride (B1165640), is a widely used protecting group for this purpose due to its specific chemical properties.
The key advantages of the Boc group in the context of Boc-L-methionine include:
Stability: The Boc group is stable under a variety of conditions, including the basic conditions often used for coupling reactions, making it compatible with numerous coupling reagents.
Ease of Cleavage: It can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amino group for the next coupling step. americanpeptidesociety.org This differential lability forms the basis of the Boc/Bzl protection strategy. peptide.com
Prevention of Side Reactions: By temporarily blocking the nucleophilic α-amino group, Boc-L-methionine ensures that the carboxyl group is the sole participant in the coupling reaction, leading to the desired peptide bond. biosynth.com
During the deprotection of Boc-L-methionine with TFA, tert-butyl cations are formed. These cations can potentially alkylate the sulfur atom of the methionine side chain, a common side reaction. peptide.compeptide.com To prevent this, scavengers such as dithioethane (DTE) are often added to the cleavage solution to trap these reactive cations. peptide.compeptide.comchempep.com
Orthogonal Protecting Group Strategies in Conjunction with Boc-L-Methionine
Orthogonal protection is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. nih.govfiveable.me This strategy is essential for synthesizing complex peptides, including those with modified side chains. nih.gov
The most common strategy involving Boc-L-methionine is the Boc/benzyl (B1604629) (Bzl) approach. nih.gov In this scheme:
The temporary Nα-protection is provided by the acid-labile Boc group. peptide.com
Permanent protection for reactive amino acid side chains is typically afforded by benzyl-based groups. peptide.com
While both Boc and benzyl groups are cleaved by acid, their removal requires different acid strengths, a concept referred to as "relative acidolysis" or a "quasi-orthogonal" system. biosynth.comnih.gov The Boc group is removed by moderate acids like TFA, while the more robust benzyl-based side-chain protecting groups and the resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for cleavage. peptide.comnih.govwikipedia.org This differential stability allows for the iterative deprotection of the Nα-amino group without affecting the side-chain protection during the elongation of the peptide chain. peptide.com
The alternative and more truly orthogonal strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, where the Nα-Fmoc group is base-labile and the side-chain tBu groups are acid-labile. biosynth.com While Boc-L-methionine is not directly used in the Fmoc/tBu strategy for Nα-protection, the principles of orthogonality are central to all modern peptide synthesis.
| Protecting Group Strategy | Nα-Protection | Side-Chain Protection | Nα-Deprotection Condition | Side-Chain Deprotection Condition | Orthogonality |
| Boc/Bzl | Boc | Benzyl (Bzl) based | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Quasi-orthogonal |
| Fmoc/tBu | Fmoc | tert-Butyl (tBu) based | Base (e.g., Piperidine) | Strong Acid (e.g., TFA) | Fully Orthogonal |
Solid-Phase Peptide Synthesis (SPPS) with Boc-L-Methionine
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support. peptide.com This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration. luxembourg-bio.com
The Boc/Bzl strategy is a classical and well-established method for SPPS. seplite.com The general cycle for incorporating a Boc-L-methionine residue in SPPS is as follows:
Deprotection: The Nα-Boc group of the resin-bound peptide is removed with a solution of TFA in dichloromethane (B109758) (DCM). chempep.com When methionine is present in the sequence, scavengers are recommended in the deprotection solution to prevent side reactions. chempep.com
Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine, typically using a base like diisopropylethylamine (DIEA). peptide.com
Coupling: The incoming Boc-L-methionine is activated and coupled to the free N-terminal amine of the resin-bound peptide. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and HBTU. seplite.combachem.com
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like HF. wikipedia.org
Solution-Phase Peptide Synthesis (SPS) Involving Boc-L-Methionine
Before the advent of SPPS, peptides were synthesized exclusively using solution-phase techniques. wikipedia.orgspringernature.com While largely superseded by SPPS for research applications, solution-phase synthesis (SPS) remains relevant, particularly for the large-scale production of certain peptides. wikipedia.org
In SPS, Boc-L-methionine is used as the Nα-protected building block. The synthesis involves coupling protected amino acids or peptide fragments in an appropriate solvent. After each coupling step, the product must be isolated and purified before the subsequent deprotection and coupling steps. springernature.com
A common approach in SPS is fragment condensation, where smaller, protected peptide fragments are synthesized and then coupled together. For instance, in the synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met), a convergent strategy might involve coupling a dipeptide fragment like Boc-Phe-Met-OBzl with another fragment. nih.govresearchgate.net The Boc group provides the necessary temporary N-terminal protection for the methionine residue during these coupling steps in solution. nih.gov
Minimization of Epimerization during Peptide Coupling with Boc-L-Methionine
Epimerization, the loss of chiral integrity at the α-carbon of an amino acid, is a significant side reaction during peptide synthesis, particularly during the activation of the carboxyl group for coupling. uni-kiel.de The urethane-type protection afforded by the Boc group on Boc-L-methionine inherently helps to minimize epimerization compared to other types of protecting groups. luxembourg-bio.com
The mechanism of epimerization often involves the formation of an oxazolone (B7731731) intermediate. uni-kiel.de Several factors influence the rate of epimerization during the coupling of Boc-L-methionine:
Coupling Reagents: The choice of coupling reagent is critical. While highly reactive reagents can speed up coupling, they may also increase the risk of epimerization. The development of onium-type reagents (e.g., HBTU, TBTU) and the use of additives have been instrumental in suppressing this side reaction. uni-kiel.depeptide.com
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are routinely used in conjunction with coupling reagents like DCC. bachem.com These additives react with the activated amino acid to form an active ester, which is less prone to epimerization than other activated species. bachem.com
Solvent and Base: The polarity of the solvent and the nature of the base used can also affect the rate of epimerization. u-tokyo.ac.jp For example, tertiary amines like DIEA are commonly used as non-nucleophilic bases to minimize side reactions. uni-kiel.de
The proton on the α-carbon of methionine can be abstracted under basic conditions during the activation step, potentially leading to epimerization. nih.gov However, research suggests that the acidity of the α-proton in methionine is comparable to that of other amino acids like leucine, isoleucine, and phenylalanine, indicating it is not uniquely susceptible to this side reaction. nih.gov Careful selection of coupling reagents, additives, and reaction conditions is therefore essential to maintain the stereochemical purity of the final peptide. uni-kiel.deu-tokyo.ac.jp
Structural and Conformational Studies of Peptides Containing Boc-L-Methionine Residues
Computational studies on model peptides like N-formyl-L-methioninamide have explored the conformational space of the methionine backbone. These studies indicate that methionine is highly flexible, with stable conformers corresponding to building units of extended β-sheets, inverse γ-turns, and right-handed α-helices all falling within a relatively narrow energy range. nih.gov This inherent flexibility can be crucial for facilitating protein folding, supporting catalytic processes, and enabling dimerization through metal ion binding. nih.gov
The conformation of a peptide backbone can be described by its dihedral angles (φ, ψ). The flexibility of the methionine residue allows it to adopt various conformations, which is consistent with its observed distribution in different secondary structures within proteins. nih.gov While the Boc group itself is not present in the final structure, its bulky nature during synthesis could potentially influence the folding of the growing peptide chain on the solid support, although this is a complex aspect that is not typically the focus of final structural analyses.
Spectroscopic Characterization of Boc-L-Methionine Containing Peptides (e.g., CD, NMR)
Spectroscopic techniques are essential for elucidating the structural properties of peptides containing Boc-L-methionine.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing characteristic spectra for different secondary structures like α-helices, β-sheets, and random coils. nih.gov It is important to note that the sulfur-containing side chain of methionine can contribute to the CD spectrum in the far-UV region (the amide region), which may interfere with the analysis of the peptide backbone's secondary structure. nih.gov Therefore, correction methods may be necessary to accurately determine the conformational properties of methionine-containing peptides. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution. ias.ac.inuzh.ch For a peptide containing Boc-L-methionine, ¹H and ¹³C NMR spectra can be used to confirm the presence of the Boc group and the methionine residue through their characteristic chemical shifts. mdpi.comchemicalbook.comrsc.org Multi-dimensional NMR experiments, such as COSY and NOESY, are employed to assign proton resonances and identify protons that are close in space, respectively. ias.ac.inuzh.ch This information is used to calculate distance restraints that define the peptide's 3D structure. The chemical shifts of the methionine side-chain protons (particularly the S-methyl group) are sensitive to the local environment and can provide insights into the residue's conformation and interactions within the folded peptide. ias.ac.in
Table 1: Spectroscopic Techniques for Characterizing Peptides with Boc-L-Methionine
| Technique | Information Obtained | Relevance to Boc-L-Methionine Peptides |
|---|---|---|
| Circular Dichroism (CD) | Overall secondary structure content (α-helix, β-sheet, random coil). nih.gov | Monitors conformational changes and stability. The methionine side chain itself can contribute to the signal. nih.gov |
| ¹H NMR | Chemical environment of individual protons, scalar couplings. ias.ac.in | Confirms presence of Boc and Met residues; provides data for 3D structure calculation. ias.ac.inchemicalbook.com |
| ¹³C NMR | Information on the carbon backbone and side chains. mdpi.com | Characterizes the carbonyl environment and confirms the integrity of the amino acid residues. mdpi.com |
| NOESY | Through-space correlations between protons (<5 Å). uzh.ch | Provides distance restraints crucial for determining the three-dimensional fold of the peptide. uzh.ch |
Protein Modification and Bioconjugation via Boc-L-Methionine Derivatives
Introduction of Specific Modifications using Boc-L-Methionine Sulfoxide (B87167)
Methionine is one of the amino acids most susceptible to oxidation by reactive oxygen species (ROS), which converts the thioether side chain into methionine sulfoxide (MetO). iris-biotech.de This oxidation is a post-translational modification that can alter a protein's structure, stability, and function. iris-biotech.denih.gov The oxidation creates a new chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. wikipedia.orgnih.gov
To investigate the specific functional consequences of this modification, researchers can incorporate methionine sulfoxide site-specifically into a peptide sequence during synthesis. This is achieved by using N-terminally protected building blocks such as Boc-L-methionine sulfoxide (Boc-L-Met(O)-OH) in solid-phase peptide synthesis. peptide.com This approach allows for the creation of homogenous peptide populations with a precisely placed sulfoxide, enabling detailed studies of its impact on protein conformation, enzyme activity, and protein-protein interactions. nih.govpeptide.com The reversal of this oxidation in biological systems is carried out by methionine sulfoxide reductase enzymes, making the Met/MetO pair a potential redox switch for regulating protein activity. wikipedia.orgnih.gov
Utilization in Bioconjugation Techniques
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein. While lysine (B10760008) and cysteine are the most commonly targeted residues for conjugation, methods targeting the methionine side chain have been developed to expand the toolkit for protein modification. nih.govnih.gov The thioether of methionine is less nucleophilic than the thiol of cysteine, requiring specific chemical strategies for selective modification. nih.gov
For synthetic peptides intended for such conjugation strategies, Boc-L-methionine is the standard building block used to introduce the target methionine residue during SPPS. peptide.com Several modern bioconjugation methods that target methionine include:
Redox-Activated Chemical Tagging (ReACT): This strategy uses oxaziridine-based reagents that selectively react with the methionine thioether to form a stable sulfimide (B8482401) linkage. This reaction is rapid, highly selective, and proceeds under biocompatible conditions. nih.gov
Photoredox Catalysis: Light-mediated methods can be used to generate open-shell intermediates at the methionine residue, enabling its functionalization. This technique offers high site-selectivity for modifying proteins. nih.gov
Hypervalent Iodine Reagents: These reagents can be used to achieve site-selective modification of methionine residues under aqueous conditions, allowing for the attachment of various functional groups. researchgate.net
Expressed Protein Ligation at Methionine Residues
Expressed protein ligation (EPL) is a powerful semisynthetic technique that joins a recombinant protein (typically expressed as a fusion with an intein domain) to a synthetic peptide. nih.gov The standard EPL method relies on native chemical ligation (NCL), a reaction between a C-terminal peptide thioester and another peptide bearing an N-terminal cysteine residue. nih.govnih.gov The requirement for cysteine at the ligation site is a significant limitation, as many proteins lack a cysteine at a convenient location. nih.gov
To overcome this, methods have been developed to perform ligation at methionine residues. One such strategy involves a "handle" that is later converted to methionine. The process works as follows:
A protein is expressed with an N-terminal arginine or lysine. nih.gov
This N-terminal residue is enzymatically modified with a protected homocysteine (Hcs) analog. Homocysteine is a methionine analog with a side-chain thiol instead of a thioether. nih.gov
The newly installed N-terminal homocysteine residue, with its reactive thiol group, can then undergo native chemical ligation with a synthetic peptide thioester. nih.gov
Following the ligation step, the homocysteine residue at the ligation junction is selectively alkylated (methylated) to convert its side chain into the thioether of a native methionine residue. nih.gov
This elegant approach effectively expands the scope of EPL to include methionine residues, enabling the semisynthesis of large proteins with modifications introduced via the synthetic peptide fragment. nih.gov The synthesis of the required homocysteine analogs often involves the use of Boc-protected precursors. nih.gov
Table 2: Summary of Methionine-Centric Protein Engineering Techniques
| Technique | Description | Role of Boc-L-Methionine or Derivative |
|---|---|---|
| Site-Specific Oxidation | Introduction of methionine sulfoxide at a defined position to study its functional effects. nih.gov | Boc-L-Met(O)-OH is used as a building block in SPPS to incorporate the oxidized residue directly. peptide.com |
| Methionine Bioconjugation | Covalent attachment of probes, drugs, or other molecules to a methionine residue. nih.gov | Boc-L-methionine is used to incorporate the target methionine into the synthetic peptide component. peptide.com |
| EPL at Methionine | Semisynthesis of proteins by ligating a synthetic peptide at an N-terminal methionine site. nih.gov | Boc-protected homocysteine derivatives are used to synthesize the ligation handle that is later converted to methionine. nih.gov |
Enzymatic and Biochemical Investigations Involving Boc L Methionine
Studies of Methionine Metabolism and Analogs
Research has explored how methionine analogs interact with key enzymes in amino acid metabolism, providing insights into enzyme mechanisms and potential therapeutic targets.
L-methionine hydroxamate, a derivative synthesized from N-Boc-L-methionine pnas.orgresearchgate.net, has been extensively used as a substrate analog to investigate methionyl-tRNA synthetase (MetRS) mdpi.comresearchgate.net. MetRS is a critical enzyme responsible for attaching methionine to its cognate tRNA, a fundamental step in protein synthesis. L-methionine hydroxamate has demonstrated inhibitory effects on MetRS from various organisms, including bacteria, yeast, and humans, suggesting a conserved active site structure and catalytic mechanism mdpi.comresearchgate.net. Studies have identified specific amino acid residues within the MetRS active site, such as T10, Y15, and Y94, that are crucial for its interaction with methionine analogs and its catalytic activity researchgate.net. The compound functions as a competitive inhibitor, interfering with the aminoacylation of tRNA Met after the formation of the methionyl adenylate intermediate pnas.org. Its potent inhibition of E. coli MetRS, with a Ki value of 19 μM, and its ability to inhibit bacterial growth highlight its potential as a target for antibacterial agents .
S-adenosyl-L-methionine (SAM) synthetase, also known as methionine adenosyltransferase (MAT), catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP nih.govnih.govnih.govmsu.edupnas.orgwikipedia.orgacs.orgnih.gov. SAM is a universal methyl donor essential for numerous biological methylation reactions, including DNA methylation, which plays a role in gene expression regulation nih.govmsu.edupnas.orgacs.org. MAT enzymes are highly conserved and vital for life, with their dysregulation being linked to various diseases, including cancers nih.gov. The substrates for MAT are L-methionine and ATP, with cofactors like K+ and Mg2+ often required nih.govnih.govpnas.orgnih.govnih.gov. Research has focused on elucidating the enzyme's mechanism through crystallographic studies of MAT complexes with substrates and products, revealing details of substrate recognition and catalytic steps nih.govwikipedia.orgnih.gov. Modified forms of L-methionine have also been investigated as substrates for AdoMet synthetase to produce SAM analogs researchgate.net.
While Boc-L-methionine itself is primarily utilized as a protected building block in peptide synthesis, it serves as a precursor for the synthesis of other methionine derivatives that are then employed in enzymatic studies. For instance, Boc-L-methionine is a starting material for the synthesis of L-methionine hydroxamate and L-methionine phenyl ester, both of which have been used in investigations of enzyme inhibition and substrate interactions pnas.orgresearchgate.net. These studies underscore the role of Boc-L-methionine in providing access to modified amino acids for biochemical research.
Reactivity of the Sulfur Moiety in Boc-L-Methionine
The sulfur atom in the methionine side chain is chemically reactive and plays a significant role in the molecule's biological functions, particularly in redox processes.
Oxidation States of Methionine Sulfur in Biological and Chemical Systemsbocsci.compnas.orgresearchgate.netresearchgate.net
The sulfur atom in methionine, existing as a thioether, is highly susceptible to oxidation by reactive oxygen species (ROS) nih.govnih.govresearchgate.netnih.govresearchgate.net. This oxidation primarily yields methionine sulfoxide (B87167) (MetO), which exists as two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide wikipedia.orgresearchgate.net. Further oxidation can lead to methionine sulfone (Met(O2)), a more stable and generally irreversible oxidation product openaccesspub.orgresearchgate.net. In biological systems, the methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductases (MsrA and MsrB), forming a crucial redox cycle nih.govnih.govresearchgate.netresearchgate.netwikipedia.orgresearchgate.net. This reversible oxidation-reduction mechanism is vital for regulating protein activity and providing antioxidant defense nih.govnih.govwikipedia.org. During chemical synthesis, such as in peptide synthesis involving Boc protection, oxidation of the methionine sulfur can occur during acidic cleavage steps, leading to the formation of Met(O) impurities, which can be mitigated by specific additives.
Role in Antioxidant Mechanisms and Oxidative Stress Researchpnas.org
Methionine residues within proteins are recognized for their significant role as endogenous antioxidants nih.govnih.govmdpi.comresearchgate.netnih.govnih.gov. They act as sacrificial scavengers of ROS, readily being oxidized to methionine sulfoxide, thereby protecting other critical amino acid residues and cellular components from oxidative damage nih.govnih.govmdpi.comnih.govnih.gov. The reversible oxidation-reduction cycle, facilitated by methionine sulfoxide reductases, allows methionine to function catalytically as an antioxidant nih.govnih.govwikipedia.org. Methionine sulfoxide itself is a subject of study for its antioxidant properties. The redox state of methionine is implicated in aging processes and age-related diseases like Alzheimer's disease, where elevated levels of methionine sulfoxide are observed researchgate.netresearchgate.net. Furthermore, designed peptides containing multiple methionine residues have demonstrated the ability to scavenge ROS, undergo phase transitions in response to oxidative stress, and protect cells from damage pnas.org. Methionine's involvement in the pentose (B10789219) phosphate (B84403) pathway also contributes to cellular oxidative tolerance by supporting the production of NADPH, which is essential for antioxidant systems nih.gov.
Analytical and Spectroscopic Characterization of Boc L Methionine
Chromatographic Techniques
Chromatography is fundamental in separating Boc-L-methionine from impurities and in analyzing its stereochemical composition.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of Boc-L-methionine. chemimpex.com The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For Boc-L-methionine and its enantiomers, reversed-phase columns are often employed, where the stationary phase is nonpolar. researchgate.net
A common approach involves using a chiral stationary phase to resolve the L- and D-enantiomers. One such method utilizes an Astec (R,R) P-CAP column with a mobile phase consisting of acetonitrile (B52724) and methanol (B129727) containing ammonium (B1175870) acetate (B1210297). Detection is typically achieved using a UV detector at a wavelength where the molecule absorbs light, such as 220 nm. The purity is determined by comparing the area of the main peak corresponding to Boc-L-methionine with the total area of all peaks in the chromatogram. Sensitive HPLC methods have been developed that can detect impurities at levels below 0.05%. researchgate.netnih.gov
Table 1: Example HPLC Conditions for Boc-L-Methionine Enantiomeric Analysis
| Parameter | Condition |
|---|---|
| Column | Astec (R,R) P-CAP, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM ammonium acetate in acetonitrile:methanol (70:30) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detector | UV at 220 nm |
| Sample Conc. | 5 mg/mL in methanol |
Data sourced from Sigma-Aldrich.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids, though it requires a derivatization step to increase the volatility of the polar analyte. For amino acids like methionine, derivatization converts the non-volatile compound into a thermally stable and volatile derivative suitable for GC analysis. chromatographyonline.com Common derivatization techniques include silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or alkylation. researchgate.net
Once derivatized, the compound is separated on a GC column. The separated components then enter a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions. nih.gov This fragmentation pattern serves as a molecular fingerprint for identification. By using chiral GC columns, it is possible to separate the derivatized enantiomers of methionine, allowing for stereochemical analysis and the determination of enantiomeric purity. nih.gov
Spectroscopic Methods
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing invaluable data on molecular structure and chirality.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of Boc-L-methionine. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Boc-L-methionine, characteristic signals are observed for the protons of the tert-butyl (Boc) group, the alpha-carbon, the side chain methylene (B1212753) groups, and the terminal methyl group. chemicalbook.comguidechem.com
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule. chemicalbook.com Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon skeleton. Signals corresponding to the carbonyl carbons, the alpha-carbon, the carbons of the Boc group, and the side-chain carbons are readily identifiable. guidechem.com
Table 2: Representative NMR Spectral Data for Boc-L-Methionine in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | ~1.42 (singlet, 9H) | (CH₃)₃C- (Boc group) |
| ~1.92-2.15 (multiplet, 2H) | -CH₂-CH₂-S- | |
| ~2.05 (singlet, 3H) | S-CH₃ | |
| ~2.52 (triplet, 2H) | -CH₂-S- | |
| ~4.40 (multiplet, 1H) | α-CH | |
| ~6.91 (broad, 1H) | -NH- | |
| ~11.62 (broad, 1H) | -COOH | |
| ¹³C NMR | ~15.2 | S-CH₃ |
| ~28.3 | (CH₃)₃C- (Boc group) | |
| ~30.0 | -CH₂-S- | |
| ~31.5 | -CH₂-CH₂-S- | |
| ~52.9 | α-CH | |
| ~80.2 | (CH₃)₃C- (Boc group) | |
| ~155.5 | -NH-C=O (Boc carbamate) | |
| ~175.8 | -COOH (Carboxylic acid) |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. guidechem.comchemicalbook.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Boc-L-methionine displays characteristic absorption bands corresponding to its structure. nih.gov Key vibrational frequencies include:
A broad band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid group.
A sharp band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.
Strong absorption bands around 1700-1720 cm⁻¹ for the C=O stretch of the carboxylic acid and the urethane (B1682113) carbonyl group from the Boc protector. nih.gov
Bands in the 1100-1300 cm⁻¹ region are associated with C-O stretching.
These characteristic peaks confirm the presence of the carboxylic acid, the Boc protecting group, and the secondary amine functionality. thermofisher.com
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. It is an essential technique for confirming the stereochemical identity of compounds like Boc-L-methionine.
Since Boc-L-methionine is a chiral molecule (due to the stereocenter at the alpha-carbon), it will produce a characteristic CD spectrum. Its enantiomer, Boc-D-methionine, will produce a mirror-image spectrum. nih.gov This technique is particularly useful for confirming the enantiomeric purity and absolute configuration of the amino acid derivative. Studies on Boc-protected amino acids show that L-amino acids typically give a positive first Cotton effect, while D-amino acids give a negative one, allowing for clear differentiation. nih.gov The shape and magnitude of the CD spectrum are distinct for different amino acids, providing a unique chiroptical fingerprint. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for confirming the molecular weight and structural integrity of Boc-L-methionine. The nominal mass of Boc-L-methionine (C10H19NO4S) is approximately 249.33 g/mol . sigmaaldrich.comnih.govsigmaaldrich.com In mass spectrometric analysis, the compound's ionization and subsequent fragmentation provide a characteristic pattern that serves as a structural fingerprint.
Under electrospray ionization (ESI) conditions, typically in positive ion mode, Boc-L-methionine is expected to be observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 250. guidechem.com Further fragmentation of this parent ion, induced by collision-induced dissociation (CID), often involves the characteristic loss of components from the tert-butoxycarbonyl (Boc) protecting group. doaj.org Common fragmentation pathways for Boc-protected amino acids include the neutral loss of isobutylene (B52900) (C4H8, 56 Da) and the subsequent loss of carbon dioxide (CO2, 44 Da). doaj.orgacsgcipr.org
Under electron impact (EI) ionization, the fragmentation can be more extensive. The fragmentation pattern often includes a prominent peak for the tert-butyl cation (C4H9⁺) at m/z 57. doaj.org Other significant fragments can arise from the cleavage of the methionine side chain and the loss of the carboxyl group. libretexts.org For instance, GC-MS data for Boc-L-methionine shows characteristic peaks at m/z 119, 75, and 57. nih.gov
Table 1: Predicted Mass Spectrometry Fragments for Boc-L-methionine
| Fragment Ion | Formula | m/z (Da) | Ionization Mode |
| Protonated Molecule | [C10H20NO4S]⁺ | 250 | ESI |
| Loss of Isobutylene | [M+H - C4H8]⁺ | 194 | ESI-CID |
| Loss of Boc group | [M+H - C5H8O2]⁺ | 150 | ESI-CID |
| tert-Butyl Cation | [C4H9]⁺ | 57 | EI |
Other Characterization Techniques
X-ray Diffraction (XRD) for Structural Elucidation
While the specific crystal structure of Boc-L-methionine itself is not detailed in the provided results, analysis of closely related structures provides significant insight. For example, the X-ray crystal structure of a tripeptide containing an N-terminal Boc-L-methionine residue has been determined. researchgate.net This analysis revealed that the compound crystallizes in the monoclinic system with the space group P21. researchgate.net Such studies confirm the molecular connectivity and provide detailed conformational information about the Boc group and the methionine side chain in the solid state. researchgate.net This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Table 3: Crystallographic Data for a Boc-Met-Containing Tripeptide
| Parameter | Value |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P21 researchgate.net |
| a | 5.867(7) Å researchgate.net |
| b | 23.54(2) Å researchgate.net |
| c | 10.34(1) Å researchgate.net |
| β | 99.74(5)° researchgate.net |
| V | 1407(2) ų researchgate.net |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to study thermal stability and decomposition profiles. For Boc-L-methionine, the TGA thermogram is expected to show a multi-stage decomposition process.
The initial and most significant mass loss is attributed to the thermal deprotection of the Boc group. acsgcipr.org This process typically occurs without a catalyst at elevated temperatures and involves the fragmentation of the Boc group into gaseous byproducts: isobutylene (C4H8) and carbon dioxide (CO2). acsgcipr.org This corresponds to a theoretical mass loss of approximately 40.1% (100.1 g/mol out of 249.3 g/mol ). Following the loss of the protecting group, the remaining L-methionine molecule would decompose at a higher temperature. nih.gov Studies on pure L-methionine show a single-stage decomposition process. nih.gov Therefore, the TGA curve for Boc-L-methionine would likely display a distinct step for the Boc group loss, followed by a second decomposition step for the amino acid residue at a higher temperature.
Table 4: Theoretical Thermal Decomposition Stages of Boc-L-methionine
| Decomposition Stage | Products Lost | Theoretical Mass Loss (%) |
| 1. Boc Group Deprotection | Isobutylene (C4H8) + Carbon Dioxide (CO2) | ~40.1% |
| 2. Methionine Decomposition | Further fragmentation | ~59.9% |
Advanced Applications and Emerging Research Areas
Boc-L-Methionine in Materials Science
N-(tert-butoxycarbonyl)-L-methionine (Boc-L-methionine) serves as a versatile building block in materials science, enabling the development of advanced functional polymers and nanomaterials. Its unique structure, combining a chiral center, a hydrophobic Boc protecting group, a carboxylic acid, and a sulfur-containing thioether side chain, allows for the synthesis of materials with tailored properties and responsiveness to external stimuli.
Development of Methionine-Based Polymers and Copolymers
Boc-L-methionine is a key precursor for creating advanced polymers and copolymers with well-defined structures. Researchers utilize Boc-L-methionine to synthesize specialized monomers, such as tert-butyloxycarbonyl (Boc)-L-methionine-(2-methacryloylethyl)ester (Boc-METMA). This monomer can then be polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgresearchgate.net
RAFT polymerization allows for precise control over the polymer's molecular weight and structure. researchgate.net For instance, using a poly(ethylene glycol) (PEG)-based chain transfer agent with the Boc-METMA monomer results in the formation of block copolymers. acs.orgresearchgate.net These polymers consist of distinct blocks with different properties, which is crucial for creating self-assembling and functional materials. The Boc-protecting group is essential during synthesis to prevent unwanted side reactions involving the amino group of methionine. acs.orgchemimpex.com
Stimuli-Responsive Polymeric Systems (pH and Oxidation)
A significant application of methionine-based polymers derived from Boc-L-methionine is in the creation of "smart" materials that respond to environmental changes, specifically pH and oxidation. acs.orgresearchgate.net
After polymerizing the Boc-METMA monomer, the Boc protecting group can be removed through deprotection. acs.orgnih.gov This process exposes the primary amine groups along the polymer chain, rendering the polymer pH-responsive. In acidic conditions (e.g., pH < 6.0), these amine groups become protonated and positively charged, making the polymer soluble in water. As the pH increases to neutral or basic levels (e.g., pH > 6.0), the amine groups are deprotonated, and the polymer can self-assemble into structures like micelles. acs.orgnih.gov
The methionine side chain provides a second level of responsiveness to oxidation. The thioether group (-S-CH₃) is hydrophobic but can be oxidized by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) into more hydrophilic sulfoxide (B87167) or sulfone groups. acs.orgnih.gov This change from hydrophobic to hydrophilic can cause polymer assemblies, such as micelles, to swell and disassemble, allowing for the controlled release of an encapsulated substance. researchgate.netnih.gov This dual-responsive nature makes these polymers highly promising for applications like targeted drug delivery, where they can release their payload in the specific oxidative and acidic microenvironments found in tumors. researchgate.netnih.gov
Table 1: Stimuli-Responsive Behavior of Methionine-Based Polymers
| Stimulus | Active Component | Mechanism | Resulting Polymer Behavior |
| pH | Amine Group (-NH₂) | Protonation/Deprotonation | Changes in solubility and self-assembly (e.g., micelle formation) |
| Oxidation | Thioether Group (-S-CH₃) | Oxidation to Sulfoxide/Sulfone | Transition from hydrophobic to hydrophilic, causing disassembly of micelles |
Chiral Recognition in Electrode Materials
The inherent chirality of L-methionine is being explored for the development of electrochemical sensors capable of distinguishing between different enantiomers (mirror-image isomers) of chiral molecules. While research has shown that surfaces modified with L-methionine can exhibit chiral recognition, the direct use of Boc-L-methionine in creating these materials is an area of growing interest. nih.gov For example, gold surfaces modified with L-methionine have demonstrated the ability to selectively adsorb L-gramicidine, indicating a clear chiral recognition effect. nih.gov
The principle relies on creating a chiral environment at the electrode surface. When a chiral molecule like Boc-L-methionine or its derivatives is immobilized on an electrode, it creates specific interaction sites. These sites can bind more strongly to one enantiomer of a target molecule than the other, leading to a measurable difference in the electrochemical signal. This enantioselective interaction is the basis for chiral recognition. mdpi.com Synthetic receptors incorporating Boc-protected amino acids have shown good enantioselectivity for various chiral molecules, highlighting the potential of the Boc-L-methionine structure in such applications. nih.gov
Anchorage of Chiral Nanoclusters
Boc-L-methionine plays a crucial role as a chiral ligand in the synthesis and stabilization of atomically precise nanoclusters, particularly for anchoring them to surfaces. nih.govacs.org In one study, Boc-L-methionine was used to synthesize chiral bismuth oxido nanoclusters by replacing nitrate (B79036) ligands on a precursor cluster. nih.govacs.org The resulting nanocluster, [Bi₃₈O₄₅(Boc-L-Met-O)₂₄], not only becomes chiral due to the L-methionine ligands but is also designed for strong surface attachment. nih.govacs.org
The thioether group in the methionine side chain has a strong affinity for gold surfaces. nih.gov This interaction allows the chiral nanoclusters to be firmly and uniformly anchored onto a gold substrate, forming a monolayer. nih.govacs.org This stable anchorage is a critical prerequisite for applications in fields like chiral opto-spintronics, where the adsorption of chiral molecules onto a metallic surface can induce electron spin polarization at the interface. nih.govacs.org The use of Boc-L-methionine provides both the chirality and the necessary functional group for robust surface binding. nih.gov
Table 2: Role of Boc-L-Methionine in Nanocluster Anchorage
| Component | Function | Research Finding |
| Boc-L-methionine | Chiral Ligand | Induces chirality in the bismuth oxido nanocluster. nih.govacs.org |
| Thioether Group | Surface Anchor | Provides strong, uniform binding to gold surfaces. nih.govacs.org |
| Resulting Material | [Bi₃₈O₄₅(Boc-L-Met-O)₂₄] on Gold | Forms a stable monolayer with potential for spintronic applications. nih.gov |
Boc-L-Methionine in Bioactive Compound Synthesis
Boc-L-methionine is a fundamental building block in the synthesis of various bioactive compounds, valued for its role as a protected form of the essential amino acid L-methionine. chemimpex.comguidechem.com The Boc group prevents the amino functionality from participating in unintended reactions, allowing chemists to selectively modify other parts of the molecule. guidechem.com
Precursor for Methionine Derivatives in Dietary Supplements and Animal Feed
Boc-L-methionine serves as a key intermediate in the laboratory and industrial synthesis of various methionine derivatives. Its protected nature makes it a valuable starting material for creating specific, high-purity methionine-based compounds that can be used in specialty dietary supplements and animal nutrition products. While commodity feed additives like DL-methionine are synthesized through different large-scale chemical processes, Boc-L-methionine is employed in the development of more complex or novel derivatives where precise chemical control is necessary.
Synthesis of Bioactive Peptides (e.g., Met-enkephalin)
Boc-L-methionine is a crucial building block in the synthesis of bioactive peptides, which are short chains of amino acids that elicit specific biological responses. A prime example of its application is in the synthesis of Met-enkephalin, an endogenous opioid pentapeptide involved in pain modulation. nih.govbiosynth.com The tert-butoxycarbonyl (Boc) protecting group on the L-methionine is essential for controlling the peptide chain elongation process, preventing unwanted side reactions at the N-terminus while other amino acids are coupled. chemimpex.com
The synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. In solution-phase synthesis, Boc-L-methionine is coupled with other protected amino acid fragments in a stepwise manner. nih.govscispace.com For instance, a convergent synthetic approach might involve the coupling of a dipeptide fragment like Boc-Phe-Met-OBzl with another peptide fragment. researchgate.net The Boc group's stability and the ease of its removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA), make it highly suitable for these multi-step syntheses. zenodo.orgpeptide.com
In a reported solution-phase synthesis, the pentapeptide Boc-Tyr-Gly-Gly-Phe-Met-OMe was prepared, followed by saponification to yield Boc-Tyr-Gly-Gly-Phe-Met, and finally, the removal of the Boc group to obtain Met-enkephalin. zenodo.org The use of Boc-protected amino acids, including Boc-L-methionine, allows for high yields and purity of the intermediate and final peptide products. zenodo.org
| Step | Description | Reagents/Conditions |
| 1. C-terminal Protection | The carboxyl group of L-methionine is protected, often as a methyl or benzyl (B1604629) ester. | MeOH/H+ or Benzyl alcohol |
| 2. N-terminal Protection | The amino group of the protected L-methionine is reacted with di-tert-butyl dicarbonate (B1257347) to attach the Boc group. | Di-tert-butyl dicarbonate, base |
| 3. Stepwise Coupling | The Boc-L-methionine is sequentially coupled with other N-Boc protected amino acids (e.g., Boc-L-phenylalanine, Boc-glycine, Boc-L-tyrosine) using coupling reagents. | DCC, HOBt, or other coupling agents |
| 4. Boc Deprotection | Between each coupling step, the Boc group from the newly added amino acid is removed. | Trifluoroacetic acid (TFA) |
| 5. Final Deprotection | All protecting groups are removed from the fully assembled peptide chain to yield the final bioactive peptide. | Strong acid (e.g., HF) or catalytic hydrogenation |
Development of Novel Therapeutics
The versatility of Boc-L-methionine extends to the development of novel therapeutics beyond naturally occurring peptides. chemimpex.com By incorporating Boc-L-methionine or its derivatives into peptide sequences, researchers can create modified peptides with enhanced stability, bioavailability, and therapeutic efficacy. chemimpex.com These modifications are critical in overcoming the limitations of natural peptides as drugs, such as rapid degradation by proteases.
Boc-L-methionine serves as a precursor for synthesizing peptide analogs and peptidomimetics with potential applications in treating a range of diseases, including cancer and metabolic disorders. chemimpex.com The sulfur-containing side chain of methionine can be modified to create analogs with unique properties. For example, Boc-L-β-homomethionine, a derivative, is used to develop compounds with improved structural characteristics. chemimpex.com These novel molecules can act as inhibitors for various biological targets like enzymes and receptors. chemimpex.com
Furthermore, the incorporation of methionine is crucial for the functionality of certain therapeutic proteins. Boc-L-methionine is used in the production of recombinant proteins, ensuring the correct incorporation of this essential amino acid, which is vital for proper protein folding and function. chemimpex.com The ability to create peptides with specific modifications using building blocks like Boc-L-methionine is a cornerstone of modern drug discovery and medicinal chemistry. chemimpex.com
| Therapeutic Area | Application of Boc-L-Methionine | Research Finding |
| Oncology | Synthesis of peptide-based anticancer drugs. | Used to create modified peptides that can enhance drug efficacy against cancer cells. chemimpex.com |
| Metabolic Disorders | Development of therapeutic peptides for metabolic regulation. | Facilitates the production of bioactive peptides with potential applications in treating metabolic disorders. chemimpex.com |
| Analgesics | Synthesis of stable analogs of opioid peptides like enkephalins. | Enables the creation of enkephalin analogs with potentially improved stability and non-addictive properties. zenodo.org |
| Enzyme Inhibition | Design of peptide-based enzyme inhibitors. | Boc-L-methionine derivatives are used to design inhibitors for various biological targets. chemimpex.com |
Future Perspectives and Challenges
Green Chemistry Approaches in Boc-L-Methionine Synthesis
The conventional synthesis of Boc-L-methionine and its use in peptide synthesis often involves hazardous reagents and large quantities of organic solvents. rsc.orgunife.it Future research is increasingly focused on developing "green" chemistry approaches to minimize the environmental impact. greentech.frnih.gov This includes the use of more environmentally benign solvents, such as water or bio-based solvents, and reducing the reliance on toxic substances. rsc.orgnih.gov
One promising area is the use of enzymatic catalysts for the synthesis of amino acid derivatives, which can operate under mild conditions and offer high selectivity. Additionally, strategies to reduce solvent use in peptide synthesis, such as micellar catalysis in water, are being explored. greentech.fr These techniques aim to make the entire lifecycle of Boc-L-methionine, from its synthesis to its application in peptide production, more sustainable. unife.it The challenge lies in achieving high yields and purity comparable to traditional methods while adhering to green chemistry principles. rsc.org
Computational Chemistry for Predicting Reactivity and Conformation
Computational chemistry is emerging as a powerful tool to accelerate research involving Boc-L-methionine. mdpi.commit.edu Methods like Density Functional Theory (DFT) and molecular dynamics simulations can be used to predict the reactivity of Boc-L-methionine in various chemical environments and the conformational preferences of peptides containing this amino acid. elixirpublishers.comnih.gov
By simulating reaction pathways, chemists can optimize synthesis conditions to improve yields and minimize byproducts. mdpi.com Furthermore, understanding the three-dimensional structure and flexibility of methionine-containing peptides is crucial for designing molecules that can bind effectively to their biological targets. elixirpublishers.com Computational models can screen virtual libraries of modified peptides, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov The accuracy of these computational predictions continues to improve with the development of new algorithms and increased computing power. mit.edu
Expanding the Scope of Boc-L-Methionine in Unnatural Amino Acid Synthesis
Boc-L-methionine can serve as a versatile starting material for the synthesis of various unnatural amino acids (UAAs). nih.gov UAAs are not found in natural proteins and can be incorporated into peptides and proteins to introduce novel functions or properties. nih.gov The side chain of methionine offers a chemical handle for further modification.
For example, the thioether group can be oxidized or used in carbon-carbon bond-forming reactions to create a diverse array of side chains. This allows for the creation of amino acids with unique steric or electronic properties, which can be used to probe biological systems or to create peptides with enhanced stability and activity. nih.gov The synthesis of these novel building blocks, starting from readily available materials like Boc-L-methionine, is a key area of research for expanding the chemical diversity of peptides and proteins. researchgate.net
Integration of Boc-L-Methionine into Automated Synthesis Platforms
The demand for synthetic peptides in research and therapeutics has driven the development of automated peptide synthesizers. nih.gov Boc-L-methionine is fully compatible with these automated platforms, which utilize Solid-Phase Peptide Synthesis (SPPS). peptide.compeptide.com In Boc-based SPPS, the peptide is assembled on a solid resin support, and Boc-protected amino acids are added sequentially. nih.govresearchgate.net
Future advancements in automated synthesis will likely focus on improving the efficiency and speed of peptide assembly. This includes the development of rapid Boc chemistry protocols that utilize in-situ neutralization to speed up the coupling process. peptide.compeptide.com Integrating real-time monitoring and feedback control into synthesizers could further optimize the use of Boc-L-methionine and other reagents. nih.gov The seamless integration of Boc-L-methionine into increasingly sophisticated automated platforms will be crucial for the high-throughput synthesis of complex peptides for drug discovery and other applications. nih.govnih.gov
Q & A
Q. How to document Boc-L-methionine experiments for peer-reviewed publication?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines: describe synthesis and characterization in the main text, with extended datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. Reference prior Boc-protection studies for known steps and provide raw data links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
